molecular formula C9H13F3N2O B7025204 N-[(3,3-difluorocyclobutyl)methyl]-3-fluoroazetidine-1-carboxamide

N-[(3,3-difluorocyclobutyl)methyl]-3-fluoroazetidine-1-carboxamide

Cat. No.: B7025204
M. Wt: 222.21 g/mol
InChI Key: DXNZTEUVWSCMRI-UHFFFAOYSA-N
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Description

N-[(3,3-difluorocyclobutyl)methyl]-3-fluoroazetidine-1-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms and a cyclobutyl ring

Properties

IUPAC Name

N-[(3,3-difluorocyclobutyl)methyl]-3-fluoroazetidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O/c10-7-4-14(5-7)8(15)13-3-6-1-9(11,12)2-6/h6-7H,1-5H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNZTEUVWSCMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CNC(=O)N2CC(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,3-difluorocyclobutyl)methyl]-3-fluoroazetidine-1-carboxamide typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The initial step involves the synthesis of the 3,3-difluorocyclobutyl moiety. This can be achieved through the fluorination of cyclobutene derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Azetidine Ring Formation: The azetidine ring is synthesized through cyclization reactions involving appropriate precursors, such as 3-fluoropropylamine and suitable electrophiles.

    Coupling Reaction: The final step involves coupling the 3,3-difluorocyclobutyl moiety with the azetidine derivative. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms in the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted cyclobutyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(3,3-difluorocyclobutyl)methyl]-3-fluoroazetidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure, featuring both fluorine atoms and a cyclobutyl ring, makes it valuable for studying the effects of fluorination on chemical reactivity and stability.

Biology

In biological research, this compound can be used to study the interactions of fluorinated molecules with biological systems. Its structural features may influence membrane permeability and binding affinity to various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical agent. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[(3,3-difluorocyclobutyl)methyl]-3-fluoroazetidine-1-carboxamide involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds and dipole interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclobutyl ring may also contribute to the compound’s rigidity and overall molecular conformation, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,3-difluorocyclobutyl)methyl]-3-fluoroazetidine-1-carboxylate
  • 3,3-Difluorocyclobutylmethanol
  • Methyl 3,3-difluorocyclobutanecarboxylate

Uniqueness

N-[(3,3-difluorocyclobutyl)methyl]-3-fluoroazetidine-1-carboxamide is unique due to the combination of its structural features: the presence of both a cyclobutyl ring and an azetidine ring, along with multiple fluorine atoms. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in scientific and industrial fields.

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